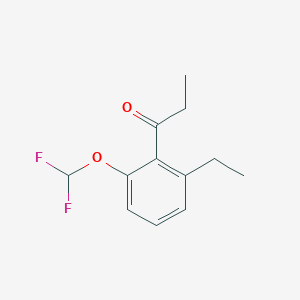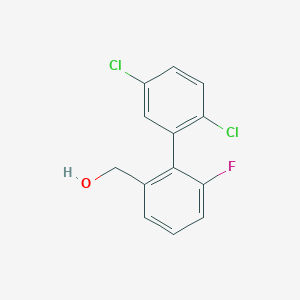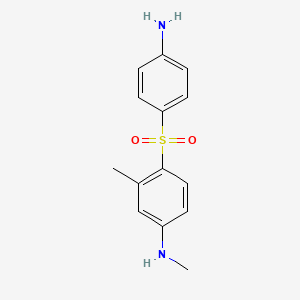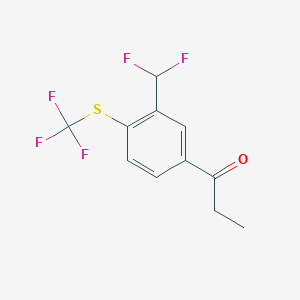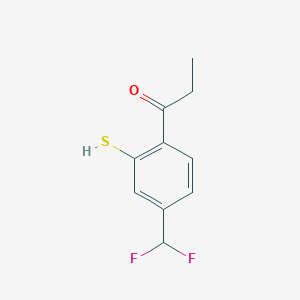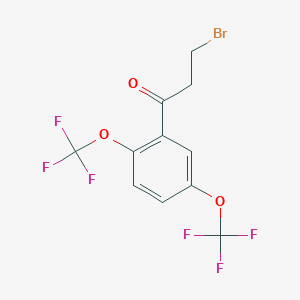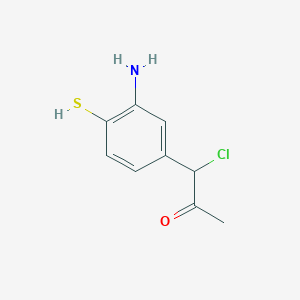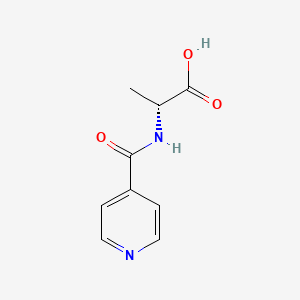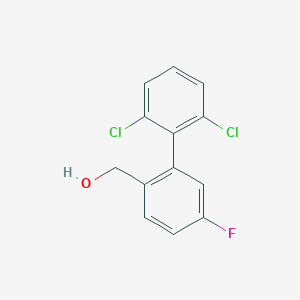
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.
Methanol Addition: The halogenated biphenyl is then reacted with methanol under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol addition reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-aldehyde or (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of dehalogenated biphenyl compounds.
Substitution: Formation of biphenyl derivatives with different functional groups.
科学的研究の応用
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2’,6’-Dichloro-biphenyl-2-yl)-methanol
- (5-Fluoro-biphenyl-2-yl)-methanol
- (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure, along with the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[2-(2,6-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-2-1-3-12(15)13(11)10-6-9(16)5-4-8(10)7-17/h1-6,17H,7H2 |
InChIキー |
HBUDFKKZQBYQBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



